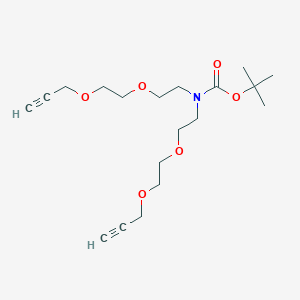

N-Boc-N-bis(PEG2-propargyl)

Description

Properties

IUPAC Name |

tert-butyl N,N-bis[2-(2-prop-2-ynoxyethoxy)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO6/c1-6-10-22-14-16-24-12-8-20(18(21)26-19(3,4)5)9-13-25-17-15-23-11-7-2/h1-2H,8-17H2,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGYNRBYZCGGOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCOCCOCC#C)CCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801142162 | |

| Record name | 4,7,13,16-Tetraoxa-10-azanonadeca-1,18-diynoic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801142162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2100306-86-1 | |

| Record name | 4,7,13,16-Tetraoxa-10-azanonadeca-1,18-diynoic acid, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,13,16-Tetraoxa-10-azanonadeca-1,18-diynoic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801142162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Boc-N-bis(PEG2-propargyl): A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Applications of N-Boc-N-bis(PEG2-propargyl) in Proteolysis-Targeting Chimeras (PROTACs).

Introduction

N-Boc-N-bis(PEG2-propargyl) is a heterobifunctional crosslinker of significant interest in the field of targeted protein degradation.[1] It belongs to the class of Polyethylene Glycol (PEG)-based linkers, which are integral components in the design of Proteolysis-Targeting Chimeras (PROTACs).[2] PROTACs are novel therapeutic agents that leverage the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2]

This technical guide provides a comprehensive overview of the chemical properties, a representative synthesis protocol, and the key applications of N-Boc-N-bis(PEG2-propargyl), with a focus on its role in the development of PROTACs.

Physicochemical Properties

N-Boc-N-bis(PEG2-propargyl) is a branched PEG derivative featuring two terminal propargyl (alkyne) groups and a central amine protected by a tert-butyloxycarbonyl (Boc) group.[3] The PEG chains enhance the solubility and pharmacokinetic properties of the resulting PROTAC molecules.[4]

| Property | Value | Reference |

| Chemical Formula | C₁₉H₃₁NO₆ | [3] |

| Molecular Weight | 369.45 g/mol | [3] |

| CAS Number | 2100306-86-1 | [3] |

| Appearance | Solid or oil | |

| Purity | Typically ≥95% | [3] |

| Solubility | Soluble in organic solvents (DMSO, DMF, DCM) | [2] |

| Storage | Store at -20°C for long-term stability | [2][3] |

Synthesis and Characterization

Representative Synthesis Protocol

The synthesis of N-Boc-N-bis(PEG2-propargyl) can be envisioned as a multi-step process starting from commercially available reagents.

Step 1: Synthesis of Propargyl-PEG2-OH

-

To a solution of triethylene glycol in a suitable solvent (e.g., THF) and a base (e.g., NaH), slowly add propargyl bromide at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to yield Propargyl-PEG2-OH.

Step 2: Tosylation of Propargyl-PEG2-OH

-

Dissolve Propargyl-PEG2-OH in dichloromethane (B109758) (DCM) and cool to 0 °C.

-

Add p-toluenesulfonyl chloride (TsCl) and a base (e.g., triethylamine (B128534) or pyridine).

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain Propargyl-PEG2-OTs.

Step 3: Synthesis of N-Boc-diethanolamine

-

To a solution of diethanolamine (B148213) in DCM, add di-tert-butyl dicarbonate (B1257347) (Boc₂O) at 0 °C.

-

Stir the reaction at room temperature for 12 hours.

-

Wash the reaction mixture and purify to obtain N-Boc-diethanolamine.

Step 4: Final Assembly

-

To a solution of N-Boc-diethanolamine in an anhydrous aprotic solvent (e.g., DMF), add a strong base (e.g., NaH) at 0 °C.

-

Slowly add a solution of Propargyl-PEG2-OTs (from Step 2) to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours.

-

Quench the reaction and extract the product.

-

Purify the crude product by column chromatography to yield N-Boc-N-bis(PEG2-propargyl).

Characterization

The structure and purity of the synthesized N-Boc-N-bis(PEG2-propargyl) should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the presence of all expected functional groups.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Experimental Protocols for Application in PROTAC Synthesis

N-Boc-N-bis(PEG2-propargyl) is a versatile linker for PROTAC synthesis, primarily through the deprotection of the Boc group followed by coupling reactions, and the use of the propargyl groups in click chemistry.

Boc Deprotection

The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can then be coupled to a carboxylic acid-containing molecule (e.g., an E3 ligase ligand).

Protocol:

-

Dissolve N-Boc-N-bis(PEG2-propargyl) in a suitable solvent such as dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) or a solution of 4M HCl in dioxane.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, remove the solvent and excess acid under reduced pressure to obtain the deprotected amine salt.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Click Chemistry

The two terminal propargyl groups can react with azide-functionalized molecules (e.g., a target protein ligand) via CuAAC to form stable triazole linkages.

Protocol:

-

Dissolve the azide-containing molecule and N-Boc-N-bis(PEG2-propargyl) (or its deprotected form) in a suitable solvent system (e.g., a mixture of t-BuOH and water).

-

Add a copper(I) source, which can be generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).

-

The reaction is typically carried out at room temperature and stirred for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product can be purified by column chromatography or preparative HPLC.

Visualizations

Chemical Structure

Caption: Chemical structure of N-Boc-N-bis(PEG2-propargyl).

PROTAC Synthesis Workflow

Caption: General workflow for PROTAC synthesis.

PROTAC Mechanism of Action

Caption: PROTAC-mediated protein degradation pathway.

References

An In-Depth Technical Guide to N-Boc-N-bis(PEG2-propargyl): A Bifunctional Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-Boc-N-bis(PEG2-propargyl), a versatile bifunctional linker. It is designed to equip researchers with the necessary information for its effective use in bioconjugation, click chemistry, and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Structure and Properties

N-Boc-N-bis(PEG2-propargyl) is a polyethylene (B3416737) glycol (PEG)-based molecule characterized by a central amine protected by a tert-butyloxycarbonyl (Boc) group and flanked by two PEG2 arms, each terminating in a propargyl group. This unique structure provides two reactive alkyne functionalities for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and a protected primary amine that can be deprotected for subsequent conjugation reactions.

The key quantitative properties of N-Boc-N-bis(PEG2-propargyl) are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₁NO₆ | [1] |

| Molecular Weight | 369.46 g/mol | [2] |

| CAS Number | 2100306-86-1 | [1] |

| Appearance | White to off-white solid | Commercially available data |

| Purity | Typically ≥95% | [2] |

| Solubility | Soluble in DMSO, DCM, DMF | [3] |

| Storage | -20°C for long-term storage | [1] |

Applications in Research and Drug Development

The bifunctional nature of N-Boc-N-bis(PEG2-propargyl) makes it a valuable tool in several areas of chemical biology and drug discovery.

-

PROTAC Synthesis: This linker is extensively used in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[2][4] The two propargyl groups can be used to attach two different small molecule ligands (one for the target protein and one for an E3 ubiquitin ligase) via click chemistry. The central Boc-protected amine can also be utilized as a conjugation point. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[5]

-

Bioconjugation and Click Chemistry: The terminal alkyne groups serve as handles for CuAAC, a highly efficient and bioorthogonal reaction.[2][6] This allows for the precise and stable attachment of N-Boc-N-bis(PEG2-propargyl) to azide-modified biomolecules such as peptides, proteins, and nucleic acids.

-

Development of Multivalent Systems: The presence of two alkyne groups allows for the creation of divalent or multivalent molecules, which can be used to probe and modulate biological systems that benefit from avidity effects.

Experimental Protocols

The following are detailed methodologies for the key experiments involving N-Boc-N-bis(PEG2-propargyl).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of a Bis-Triazole Conjugate

This protocol describes a general procedure for the reaction of both propargyl groups of N-Boc-N-bis(PEG2-propargyl) with an azide-containing molecule.

Materials:

-

N-Boc-N-bis(PEG2-propargyl)

-

Azide-containing molecule of interest (e.g., Azido-PEG3-Amine)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for aqueous reactions)

-

Solvent: e.g., a mixture of tert-butanol (B103910) and water (1:1) or Dimethyl sulfoxide (B87167) (DMSO)

-

Deionized water

-

Nitrogen or Argon gas

-

Reaction vessel (e.g., round-bottom flask or vial)

-

Magnetic stirrer and stir bar

-

Purification supplies (e.g., silica (B1680970) gel for column chromatography or preparative HPLC)

Procedure:

-

Reactant Preparation: In a reaction vessel, dissolve N-Boc-N-bis(PEG2-propargyl) (1 equivalent) and the azide-containing molecule (2.2 equivalents) in the chosen solvent system (e.g., t-BuOH/water 1:1).

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[7]

-

Catalyst Addition:

-

In a separate vial, prepare a stock solution of CuSO₄·5H₂O in deionized water.

-

In another vial, prepare a fresh stock solution of sodium ascorbate in deionized water.[7]

-

If using a ligand, pre-mix the CuSO₄ solution with a THPTA solution.

-

To the stirred reaction mixture, add the CuSO₄·5H₂O solution (typically 0.1-0.2 equivalents).

-

Immediately follow with the addition of the sodium ascorbate solution (typically 0.5-1.0 equivalents).[7]

-

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by exposing it to air.

-

If a precipitate forms, it can be collected by filtration.

-

Alternatively, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired bis-triazole product.

-

Boc Deprotection of the Central Amine

This protocol describes the removal of the Boc protecting group to liberate the primary amine for further functionalization.

Materials:

-

Boc-protected compound (e.g., the bis-triazole product from the previous step)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Reaction vessel

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: Dissolve the Boc-protected compound in DCM in a reaction vessel.

-

Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add an excess of TFA (e.g., 20-50% v/v in DCM).

-

Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Work-up:

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Re-dissolve the residue in an organic solvent like ethyl acetate.

-

Carefully wash the organic solution with saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious of CO₂ evolution.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine. The product may be obtained as a TFA salt if the basic wash is omitted.

-

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and a relevant signaling pathway involving the use of bifunctional linkers like N-Boc-N-bis(PEG2-propargyl).

Caption: Sequential synthesis workflow using N-Boc-N-bis(PEG2-propargyl).

Caption: General mechanism of PROTAC-induced protein degradation.

Caption: PROTAC-mediated degradation targeting the PI3K/AKT/mTOR pathway.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 4. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]

- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 6. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to N-Boc-N-bis(PEG2-propargyl), CAS Number 2100306-86-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker N-Boc-N-bis(PEG2-propargyl), CAS number 2100306-86-1. This molecule is a valuable tool in modern drug discovery and bioconjugation, primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex biomolecular constructs.

Core Compound Specifications

N-Boc-N-bis(PEG2-propargyl) is a polyethylene (B3416737) glycol (PEG)-based linker featuring a central amine protected by a tert-butyloxycarbonyl (Boc) group and two terminal propargyl groups. This unique structure allows for a modular and sequential approach to the synthesis of heterobifunctional molecules. The propargyl groups are ready handles for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation.[1][2]

| Property | Value | Reference |

| CAS Number | 2100306-86-1 | [3] |

| Molecular Formula | C₁₉H₃₁NO₆ | [3] |

| Molecular Weight | 369.45 g/mol | [3] |

| Appearance | Solid or oil | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in DMSO, DMF, DCM | |

| Storage Conditions | -20°C | [3] |

Key Applications in Research and Drug Development

The primary application of N-Boc-N-bis(PEG2-propargyl) is as a versatile linker in the construction of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2] The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[4]

The dual propargyl groups offer the potential for creating branched or multi-valent conjugates, allowing for the attachment of two different azide-containing molecules. This can be advantageous in scenarios requiring the delivery of multiple therapeutic or imaging agents.

Experimental Protocols

The utility of N-Boc-N-bis(PEG2-propargyl) is centered around two key chemical transformations: the deprotection of the Boc group and the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The following are general protocols that can be adapted for specific applications.

Boc Deprotection of the Central Amine

The removal of the Boc protecting group is typically achieved under acidic conditions to yield the free primary amine.

Materials:

-

N-Boc-N-bis(PEG2-propargyl)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Dissolve N-Boc-N-bis(PEG2-propargyl) in DCM.

-

Add TFA to the solution (typically 20-50% v/v).

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected product, N,N-bis(PEG2-propargyl)amine.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl groups of N-Boc-N-bis(PEG2-propargyl) can be conjugated to azide-containing molecules via CuAAC.

Materials:

-

N-Boc-N-bis(PEG2-propargyl)

-

Azide-containing molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand

-

A suitable solvent system (e.g., t-BuOH/H₂O, DMSO)

Procedure:

-

Dissolve N-Boc-N-bis(PEG2-propargyl) and the azide-containing molecule in the chosen solvent system.

-

In a separate vial, prepare the copper catalyst solution by mixing CuSO₄ and the stabilizing ligand (e.g., TBTA).

-

Add the copper catalyst solution to the reaction mixture.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product can be purified by an appropriate method, such as column chromatography or preparative HPLC.

Visualizing Experimental Workflows

The synthesis of a PROTAC using N-Boc-N-bis(PEG2-propargyl) can be conceptualized as a modular workflow. The following diagrams illustrate the key steps.

Caption: A generalized workflow for PROTAC synthesis.

The logical relationship in designing a PROTAC involves the careful selection of its three key components.

Caption: The core components of a PROTAC and their functional relationship.

Conclusion

N-Boc-N-bis(PEG2-propargyl) is a highly adaptable and valuable bifunctional linker for researchers engaged in the development of PROTACs and other complex bioconjugates. Its well-defined reactive handles for click chemistry and amine conjugation, combined with the beneficial properties of the PEG spacer, make it a powerful tool in the design of novel therapeutics and research probes. The provided protocols and workflows serve as a foundational guide for the successful implementation of this reagent in various research and development settings.

References

An In-depth Technical Guide to the Synthesis of N-Boc-N-bis(PEG2-propargyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed experimental protocols for the preparation of N-Boc-N-bis(PEG2-propargyl)amine. This bifunctional linker is of significant interest in the field of drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs), where it serves as a versatile building block for connecting a target protein ligand and an E3 ligase ligand.[1][2][3] The presence of two terminal alkyne groups allows for dual "click" chemistry reactions, enabling the assembly of complex molecular architectures.[1][2][4]

Overview of the Synthetic Strategy

The proposed synthesis of this compoundamine is a multi-step process commencing with commercially available starting materials. The core of the strategy involves the sequential attachment of two PEG2-propargyl moieties to a Boc-protected amine. This guide outlines a plausible and robust synthetic route, drawing upon established methodologies for N-alkylation and PEGylation reactions.

Synthetic Pathway

The overall synthetic transformation is depicted in the diagram below.

Caption: Proposed synthetic pathway for this compoundamine.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

This step involves the propargylation of the hydroxyl group of N-Boc-ethanolamine.

Table 1: Reagents and Quantities for Step 1

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| N-Boc-ethanolamine | 161.22 | 5.00 g | 31.0 |

| Sodium Hydride (60% in mineral oil) | 24.00 | 1.49 g | 37.2 |

| Propargyl Bromide (80% in toluene) | 118.96 | 4.40 mL | 37.2 |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |

| Saturated Ammonium (B1175870) Chloride | - | 100 mL | - |

| Ethyl Acetate (B1210297) | - | 200 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add N-Boc-ethanolamine (5.00 g, 31.0 mmol) and dissolve in anhydrous THF (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.49 g of 60% dispersion in mineral oil, 37.2 mmol) portion-wise over 15 minutes.

-

Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add propargyl bromide (4.40 mL of 80% solution in toluene, 37.2 mmol) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

-

Extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: 20-40% ethyl acetate in hexanes) to afford N-Boc-(2-(prop-2-yn-1-yloxy)ethyl)amine as a colorless oil.

Expected Yield: ~85%

This step involves the deprotection of the Boc group followed by a second N-alkylation. A more direct approach is the alkylation of the secondary amine formed after the first propargylation. However, for the sake of a clear, stepwise guide, we will proceed with a hypothetical tosylation and subsequent substitution.

A more plausible direct N-alkylation approach is presented as an alternative in the workflow diagram.

For the purpose of this detailed guide, we will follow the tosylation route.

Table 2: Reagents and Quantities for Tosylation of Intermediate 1

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Intermediate 1 | 199.25 | 5.00 g | 25.1 |

| Triethylamine (B128534) | 101.19 | 5.25 mL | 37.7 |

| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 5.27 g | 27.6 |

| Anhydrous Dichloromethane (DCM) | - | 100 mL | - |

| 1 M Hydrochloric Acid | - | 50 mL | - |

| Saturated Sodium Bicarbonate | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

Dissolve Intermediate 1 (5.00 g, 25.1 mmol) in anhydrous DCM (100 mL) in a 250 mL round-bottom flask under an argon atmosphere.

-

Add triethylamine (5.25 mL, 37.7 mmol) and cool the solution to 0 °C.

-

Add p-toluenesulfonyl chloride (5.27 g, 27.6 mmol) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Wash the reaction mixture with 1 M HCl (50 mL), saturated aqueous sodium bicarbonate (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated intermediate. This intermediate is often used in the next step without further purification.

This final step involves the displacement of the tosyl group with a second propargyl-PEG moiety.

Table 3: Reagents and Quantities for Step 3

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Tosylated Intermediate | 353.44 | (from 25.1 mmol) | 25.1 |

| 2-(Prop-2-yn-1-yloxy)ethan-1-ol | 100.12 | 3.02 g | 30.1 |

| Sodium Hydride (60% in mineral oil) | 24.00 | 1.20 g | 30.1 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

| Saturated Ammonium Chloride | - | 100 mL | - |

| Ethyl Acetate | - | 200 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

In a separate flame-dried flask, dissolve 2-(prop-2-yn-1-yloxy)ethan-1-ol (3.02 g, 30.1 mmol) in anhydrous THF (50 mL) and cool to 0 °C.

-

Carefully add sodium hydride (1.20 g of 60% dispersion, 30.1 mmol) and stir for 30 minutes at 0 °C.

-

To this solution, add a solution of the tosylated intermediate (from the previous step, ~25.1 mmol) in anhydrous THF (50 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride (100 mL).

-

Extract with ethyl acetate (2 x 100 mL), wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexanes) to afford this compoundamine.

Expected Yield: ~70%

Table 4: Characterization Data for this compoundamine

| Property | Expected Value |

| Molecular Formula | C19H31NO6 |

| Molecular Weight | 369.45 g/mol |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 4.20 (s, 4H), 3.70-3.55 (m, 8H), 3.45 (t, J = 5.6 Hz, 4H), 2.42 (t, J = 2.4 Hz, 2H), 1.48 (s, 9H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 155.5, 80.0, 79.5, 74.8, 70.5, 69.2, 58.6, 49.0, 28.5 |

| Mass Spec (ESI) | m/z: 370.22 [M+H]⁺, 392.20 [M+Na]⁺ |

Experimental Workflow and Logic

The general workflow for a single synthetic step in this guide is outlined below. This process ensures safety, reaction efficiency, and effective purification.

Caption: General experimental workflow for a synthetic step.

Applications in Drug Development

This compoundamine is a key building block in the synthesis of PROTACs. The two propargyl groups serve as handles for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and orthogonal click chemistry reaction. This allows for the covalent attachment of an azide-modified E3 ligase ligand and an azide-modified target protein ligand. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can be further functionalized.

References

N-Boc-N-bis(PEG2-propargyl) molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of N-Boc-N-bis(PEG2-propargyl), a key reagent in the field of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

The fundamental chemical properties of N-Boc-N-bis(PEG2-propargyl) are summarized in the table below. These values are essential for experimental design, stoichiometric calculations, and analytical characterization.

| Parameter | Value |

| Molecular Formula | C19H31NO6[1][2] |

| Molecular Weight | 369.5 g/mol [1][2][3] |

| CAS Number | 2100306-86-1[1][2][4] |

Experimental Protocols

While specific experimental protocols are highly dependent on the application, a general methodology for the use of N-Boc-N-bis(PEG2-propargyl) in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction is outlined below. This procedure is fundamental to its application in synthesizing PROTACs and other bioconjugates.[4]

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

Reagent Preparation:

-

Dissolve N-Boc-N-bis(PEG2-propargyl) in a suitable solvent (e.g., DMSO, DMF).

-

Dissolve the azide-containing molecule of interest in a compatible solvent.

-

Prepare a stock solution of a copper(I) catalyst, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, or a pre-formed copper(I) complex.

-

Prepare a stock solution of a copper-chelating ligand, such as TBTA or THPTA, to stabilize the copper(I) catalyst and improve reaction efficiency.

-

-

Reaction Setup:

-

In a reaction vessel, combine the dissolved N-Boc-N-bis(PEG2-propargyl) and the azide-containing molecule.

-

Add the copper-chelating ligand to the reaction mixture.

-

Initiate the reaction by adding the copper(I) catalyst.

-

-

Reaction Conditions:

-

The reaction is typically carried out at room temperature.

-

The reaction time can vary from a few minutes to several hours, depending on the reactivity of the substrates.

-

The reaction progress can be monitored by analytical techniques such as TLC, LC-MS, or NMR.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture may be quenched, for example, by the addition of EDTA to chelate the copper catalyst.

-

The desired product is then purified from the reaction mixture using standard chromatographic techniques, such as flash column chromatography or preparative HPLC.

-

Molecular Structure and Connectivity

The structural arrangement of N-Boc-N-bis(PEG2-propargyl) is central to its function as a linker. The following diagram, generated using the DOT language, illustrates the logical relationship between the core functional groups of the molecule.

Caption: Logical relationship of functional groups in N-Boc-N-bis(PEG2-propargyl).

References

An In-depth Technical Guide to the Core Features of Branched PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of branched Polyethylene Glycol (PEG) linkers, detailing their core features, advantages over linear counterparts, and applications in drug development. It includes a summary of key quantitative data, detailed experimental protocols for their synthesis and characterization, and visualizations of relevant workflows.

Introduction to Branched PEG Linkers

Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1] While linear PEG linkers consist of a single chain of repeating ethylene (B1197577) glycol units, branched PEG linkers feature multiple PEG arms extending from a central core.[] This unique architecture imparts several advantageous features crucial for advanced drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs).

The core benefits of employing branched PEG linkers include:

-

Increased Hydrodynamic Volume: For a given molecular weight, branched PEGs have a larger hydrodynamic radius compared to their linear counterparts. This increased size reduces renal clearance, thereby extending the in-vivo circulation half-life of the conjugated molecule.[3][4]

-

Enhanced "Stealth" Effect: The three-dimensional structure of branched PEGs provides a superior shielding effect, more effectively masking the conjugated therapeutic from the immune system and enzymatic degradation. This leads to reduced immunogenicity and enhanced stability.[4]

-

Higher Drug-to-Antibody Ratio (DAR): In the context of ADCs, branched linkers can be designed to carry multiple drug molecules, allowing for a higher payload to be attached to a single antibody.[4][5] This can enhance the potency of the ADC.[6]

-

Improved Solubility: The hydrophilic nature of the multiple PEG arms can significantly improve the solubility of hydrophobic drug molecules, which is a common challenge in ADC development.[5]

Quantitative Data Summary

The following tables summarize key quantitative data comparing the properties of molecules conjugated with linear and branched PEG linkers.

Table 1: Comparison of Hydrodynamic Radius (Rh) for PEGylated Human Serum Albumin (HSA) and Polymeric Nanocarriers

| Linker Type | PEG Molecular Weight (kDa) | Biomolecule/Nanocarrier | Hydrodynamic Radius (Rh) (nm) |

| Unmodified | - | Human Serum Albumin | 3.5 |

| Linear | 5 | Human Serum Albumin | 4.2 |

| Linear | 10 | Human Serum Albumin | 5.2 |

| Linear | 20 | Human Serum Albumin | 6.1 |

| Branched | 20 | Human Serum Albumin | 6.4 |

| Linear | 12 | Polymeric Nanocarrier | 5.42 ± 0.28 |

| Linear | 20 | Polymeric Nanocarrier | 7.36 ± 0.20 |

| Four-Arm Branched | 20 | Polymeric Nanocarrier | 6.83 ± 0.09 |

| Linear | 40 | Polymeric Nanocarrier | 9.58 ± 0.35 |

| Four-Arm Branched | 40 | Polymeric Nanocarrier | 9.25 ± 0.40 |

Data sourced from a study on PEGylated Human Serum Albumin and polymeric nanocarriers.[3] The hydrodynamic radius was determined by size exclusion chromatography.

Table 2: Impact of Linker Architecture on In Vitro Cytotoxicity of a Trastuzumab-MMAE Antibody-Drug Conjugate

| Linker Architecture | Drug-to-Antibody Ratio (DAR) | IC50 (nM) in HER2+ BT-474 cells |

| Homogeneous DAR 2 (Linear Linker) | 2 | 0.35 |

| Homogeneous DAR 6 (Short Branched Linker with PEG4) | 6 | 0.68 |

| Homogeneous DAR 6 (Long Branched Linker with PEG8 equivalent) | 6 | 0.074 |

| Heterogeneous DAR 6 (Thiol-maleimide) | 6 | 0.071 |

Data from a study on homogeneous trastuzumab-based ADCs.[7] This data highlights that the length of the branched linker can significantly impact the cytotoxic activity.

Table 3: Pharmacokinetic Parameters of a 40 kDa Branched PEG in Various Species

| Species | Route of Administration | Clearance (CL) (mL/min/kg) | Volume of Distribution at Steady State (Vss) (L/kg) | Bioavailability (F) (%) |

| CD-1 Mice | SC | - | - | ~68 |

| Rats | IV Infusion | 0.079 | 0.19 | - |

| Rats | SC | - | - | ~20 |

| Cynomolgus Monkeys | IV Infusion | 0.037 | 0.20 | - |

| Cynomolgus Monkeys | SC | - | - | ~69 |

Data from a study on the pharmacokinetics of a 40 kDa double-branched PEG.[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and application of branched PEG linkers.

Synthesis of a Y-Shaped Branched PEG-NHS Ester

This protocol describes the synthesis of a Y-shaped branched PEG linker with a central lysine (B10760008) core, followed by activation of the terminal carboxyl group as an N-hydroxysuccinimide (NHS) ester.

Materials:

-

L-lysine

-

Anhydrous ethanol (B145695)

-

Dry hydrogen chloride gas

-

Carboxymethylated monomethoxypolyethylene glycol (mPEG-COOH)

-

Triethylamine (B128534) (TEA)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous dimethylformamide (DMF)

-

Diethyl ether

-

Gel filtration chromatography column (e.g., Sephadex G-25)

Procedure:

-

Preparation of Lysine Ethyl Ester Dihydrochloride (B599025):

-

Dissolve L-lysine in absolute ethanol.

-

Bubble dry hydrogen chloride gas through the solution with stirring until saturation.

-

Reflux the mixture until the L-lysine is completely dissolved.

-

Allow the solution to stand overnight.

-

Remove excess ethanol and HCl by rotary evaporation.

-

Crystallize the lysine ethyl ester dihydrochloride by adding anhydrous diethyl ether.

-

Filter and dry the crystals under vacuum.

-

-

Synthesis of Y-Shaped Branched PEG:

-

Dissolve carboxymethylated mPEG-COOH and lysine ethyl ester dihydrochloride in anhydrous DMF.

-

Add triethylamine (TEA) to the mixture and stir.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Precipitate the Y-shaped branched PEG by adding cold diethyl ether.

-

Collect the precipitate by filtration and dry under vacuum.

-

-

Purification of Y-Shaped Branched PEG:

-

Dissolve the crude product in an appropriate aqueous buffer.

-

Purify the branched PEG using a gel filtration chromatography column (e.g., Sephadex G-25) to remove unreacted reagents and byproducts.

-

Lyophilize the collected fractions containing the purified product.

-

-

Activation as NHS Ester:

-

Dissolve the purified Y-shaped branched PEG in anhydrous DMF.

-

Add NHS and DCC to the solution.

-

Stir the reaction at room temperature for 12 hours.

-

Filter the mixture to remove the DCU precipitate.

-

Precipitate the final Y-shaped PEG-NHS ester by adding cold diethyl ether.

-

Collect the product by filtration and dry under vacuum. Store under inert gas at -20°C.

-

Characterization of Branched PEG Linkers

3.2.1. Gel Permeation Chromatography (GPC):

GPC is used to determine the molecular weight and polydispersity index (PDI) of the branched PEG.

-

System: A standard GPC system equipped with a refractive index (RI) detector.

-

Columns: A set of columns suitable for the molecular weight range of the PEG being analyzed (e.g., polystyrene-divinylbenzene based columns).

-

Mobile Phase: A suitable solvent such as tetrahydrofuran (B95107) (THF) or an aqueous buffer (e.g., phosphate-buffered saline).

-

Flow Rate: Typically 1.0 mL/min.

-

Calibration: The system should be calibrated with linear PEG standards of known molecular weights.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR are used to confirm the structure of the branched PEG linker.

-

Spectrometer: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterium (B1214612) oxide (D₂O).

-

Analysis:

-

In ¹H NMR, the characteristic peak for the ethylene glycol repeating units appears around 3.64 ppm.[9] The integration of this peak relative to the peaks of the core molecule and terminal functional groups can be used to estimate the degree of polymerization.

-

¹³C NMR can be used to confirm the presence of the core molecule and the PEG chains.

-

3.2.3. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS):

MALDI-TOF MS is used to determine the molecular weight distribution of the branched PEG.

-

Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) is a commonly used matrix.[10]

-

Cationizing Agent: Sodium trifluoroacetate (B77799) (NaTFA) can be added to promote the formation of sodiated ions.[10]

-

Sample Preparation: The matrix, cationizing agent, and PEG sample are mixed in a suitable solvent (e.g., ethanol/water), spotted onto the target plate, and allowed to dry.[10]

-

Analysis: The mass spectrum will show a distribution of peaks, with each peak corresponding to a PEG molecule with a different number of ethylene glycol repeating units. The mass difference between adjacent peaks should correspond to the mass of one ethylene glycol unit (44 Da).[10]

Conjugation of a Branched PEG-NHS Ester to an Antibody

This protocol outlines the general procedure for conjugating a branched PEG-NHS ester to the lysine residues of an antibody.

Materials:

-

Antibody in an amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Branched PEG-NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Dialysis or gel filtration materials for purification

Procedure:

-

Preparation of Reagents:

-

Allow the vial of PEG-NHS ester to warm to room temperature before opening.

-

Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[11]

-

Ensure the antibody solution is at a suitable concentration (e.g., 1-10 mg/mL).[12]

-

-

Conjugation Reaction:

-

Add the desired molar excess of the PEG-NHS ester stock solution to the antibody solution with gentle mixing. A 20-fold molar excess is a common starting point.[12]

-

Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is less than 10%.[12]

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[11]

-

-

Purification of the ADC:

-

Remove unreacted PEG-NHS ester and byproducts by dialysis against PBS or by using a gel filtration column.

-

Assessment of ADC Stability in Serum

This protocol describes a method to evaluate the stability of an ADC with a branched PEG linker in serum by monitoring the drug-to-antibody ratio (DAR) over time.

Materials:

-

Purified ADC

-

Human or mouse serum

-

Incubator at 37°C

-

Protein A or Protein G magnetic beads for immunoaffinity capture

-

LC-MS system

Procedure:

-

Incubation:

-

ADC Capture:

-

Isolate the ADC from the serum aliquots using Protein A or Protein G magnetic beads.

-

-

LC-MS Analysis:

-

Data Analysis:

-

A stable ADC will show minimal change in the average DAR over the incubation period.

-

Visualizations

The following diagrams were created using Graphviz (DOT language) to illustrate key concepts and workflows related to branched PEG linkers.

References

- 1. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]

- 6. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. interchim.fr [interchim.fr]

- 9. rsc.org [rsc.org]

- 10. bath.ac.uk [bath.ac.uk]

- 11. broadpharm.com [broadpharm.com]

- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 13. benchchem.com [benchchem.com]

- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

The Propargyl Group: A Linchpin in Click Chemistry for Advanced Scientific Research and Drug Development

An In-depth Technical Guide

For researchers, scientists, and drug development professionals, the strategic incorporation of specific functional groups is paramount to advancing molecular synthesis and bioconjugation. Among these, the propargyl group—a simple yet potent terminal alkyne—has emerged as a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1] This guide provides a comprehensive overview of the pivotal role of the propargyl group in one of the most powerful click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Propargyl Group: An Ideal Handle for Click Chemistry

The propargyl group, with its terminal carbon-carbon triple bond (alkyne), is a highly versatile functional moiety.[2][3] Its utility in click chemistry stems from several key characteristics:

-

Reactivity: The terminal alkyne of the propargyl group readily participates in the CuAAC reaction.[1][4]

-

Stability: Propargyl groups are stable under a wide range of chemical conditions, allowing for their incorporation into complex molecules without interfering with other functional groups.

-

Bioorthogonality: Both alkynes and their azide (B81097) reaction partners are virtually absent in biological systems, ensuring that the click reaction proceeds with high specificity in complex biological environments.[5][6]

-

Versatility in Synthesis: Propargyl groups can be introduced into a variety of molecules, including proteins, nucleic acids, and small-molecule drugs, through various synthetic methods.[2][7][8]

The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne (such as a propargyl group) and an azide, yielding a stable 1,4-disubstituted 1,2,3-triazole.[1][4][9] The reaction is significantly accelerated by a copper(I) catalyst.[1][4] While the thermal Huisgen 1,3-dipolar cycloaddition requires high temperatures and often produces a mixture of regioisomers, the copper-catalyzed version proceeds readily at room temperature and is highly specific for the 1,4-isomer.[1]

The catalytic cycle of the CuAAC reaction is generally understood to proceed through the following key steps:

-

Formation of Copper(I) Acetylide: The copper(I) catalyst reacts with the terminal alkyne of the propargyl group to form a copper acetylide intermediate.[9][10] This step is crucial for activating the alkyne.

-

Coordination of the Azide: The azide then coordinates to the copper acetylide complex.

-

Cycloaddition: A [3+2] cycloaddition reaction occurs between the coordinated azide and the activated alkyne, leading to the formation of a six-membered copper-containing intermediate.

-

Protonolysis and Catalyst Regeneration: The intermediate undergoes protonolysis to release the triazole product and regenerate the copper(I) catalyst, which can then enter another catalytic cycle.

Applications in Research and Drug Development

The versatility and robustness of the CuAAC reaction involving propargyl groups have led to its widespread adoption in various scientific disciplines, particularly in drug development and chemical biology.

Bioconjugation

Bioconjugation, the process of linking molecules to biomolecules such as proteins and nucleic acids, is a critical tool for understanding and manipulating biological systems.[11] The bioorthogonality of the click reaction makes it ideal for this purpose.[5] Propargyl groups can be incorporated into biomolecules either through genetic encoding of unnatural amino acids or by post-translational modification.[11] These propargylated biomolecules can then be selectively labeled with azide-functionalized probes for a variety of applications, including:

-

Fluorescent Labeling: For imaging and tracking biomolecules in living cells.

-

Affinity Tagging: For the purification and identification of proteins and their binding partners.

-

Drug Delivery: For attaching therapeutic agents to targeting moieties like antibodies.

Drug Discovery and Development

The propargyl group is a valuable moiety in drug discovery.[12] Its presence in a molecule can serve two primary purposes:

-

As a Pharmacophore: The propargyl group itself can be a key structural feature for binding to a biological target.[13]

-

As a Handle for Modification: A propargyl group can be introduced into a drug candidate to allow for its subsequent modification via click chemistry.[14] This is particularly useful for creating libraries of compounds for structure-activity relationship (SAR) studies or for developing prodrugs that can be activated at a specific site.[14][15]

Quantitative Data Summary

The efficiency of the CuAAC reaction can be influenced by various factors, including the nature of the reactants, the copper source, the ligand, and the solvent. Below are tables summarizing typical quantitative data for CuAAC reactions involving propargyl groups.

Table 1: Comparison of Reaction Rates for Different Alkynes in CuAAC

| Alkyne Type | Relative Reactivity | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |

| Propargyl Ether/Alcohol | Good | ~0.1 - 1 | Commonly used, stable, and synthetically accessible. |

| Propiolamide | Higher | ~1 - 10 | Electron-withdrawing group activates the alkyne.[16] |

| Terminal Aryl Alkyne | Lower | ~0.01 - 0.1 | Steric hindrance can reduce reactivity. |

| Strain-Promoted Alkyne (e.g., cyclooctyne) | Very High | Up to ~1 | Used in copper-free click chemistry (SPAAC).[17] |

Table 2: Typical Yields for CuAAC Reactions in Bioconjugation

| Biomolecule | Labeling Efficiency/Yield | Reference |

| Protein | > 89% | [11] |

| Oligonucleotide | > 90% | [7][18] |

| Virus-Like Particle | High | [19] |

Experimental Protocols

Below are generalized protocols for performing a CuAAC reaction for bioconjugation and for the synthesis of a small molecule.

Protocol for CuAAC on a Biomolecule (e.g., Protein)

Materials:

-

Propargylated protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Azide-functionalized probe (e.g., fluorescent dye)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Ligand stock solution (e.g., 50 mM THPTA in water)

-

Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)

Procedure:

-

To the solution of the propargylated protein, add the azide-functionalized probe.

-

In a separate tube, prepare the copper-ligand complex by mixing the CuSO₄ stock solution with the ligand stock solution.

-

Add the copper-ligand complex to the protein-azide mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Gently mix the reaction and allow it to proceed at room temperature for 1-2 hours.

-

The reaction can be monitored by a suitable analytical technique (e.g., SDS-PAGE with fluorescence imaging, mass spectrometry).

-

Purify the labeled protein using a suitable method (e.g., size-exclusion chromatography) to remove excess reagents.

Protocol for Small Molecule Synthesis via CuAAC

Materials:

-

Propargyl-containing starting material

-

Azide-containing starting material

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of t-butanol and water)

Procedure:

-

Dissolve the propargyl-containing compound and the azide in the chosen solvent system.

-

Add a catalytic amount of CuSO₄·5H₂O (e.g., 1-5 mol%).

-

Add a slight excess of sodium ascorbate (e.g., 10-20 mol%) to reduce Cu(II) to the active Cu(I) species.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired triazole.

Conclusion

The propargyl group, through its participation in the highly efficient and versatile Copper(I)-Catalyzed Azide-Alkyne Cycloaddition, has become an indispensable tool in modern chemical and biological sciences. Its ease of introduction, stability, and predictable reactivity have solidified its role as a key "handle" for the precise construction of complex molecular architectures, from novel drug candidates to intricately labeled biomolecules. For researchers and professionals in drug development, a thorough understanding of the principles and practical applications of propargyl-based click chemistry is essential for innovation and advancement in their respective fields.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 7. Propargyl NHS Modified Oligo Synthesis [biosyn.com]

- 8. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 15. research.ed.ac.uk [research.ed.ac.uk]

- 16. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 18. furthlab.xyz [furthlab.xyz]

- 19. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

The Sentinel of Synthesis: An In-depth Technical Guide to the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its reliability and versatility in temporarily masking the reactivity of primary and secondary amines. Its widespread application in peptide synthesis, complex molecule construction, and the development of active pharmaceutical ingredients (APIs) underscores its significance. This technical guide provides a comprehensive overview of the Boc group, from its fundamental chemistry to practical experimental protocols and strategic considerations in complex synthetic routes.

The Chemistry of the Boc Protecting Group

The Boc group, chemically a tert-butyl carbamate, is introduced to an amine to decrease its nucleophilicity and basicity.[1][2] This protection is robust enough to withstand a variety of reaction conditions, including exposure to many nucleophiles and bases.[3] The key to its utility lies in its acid lability; the Boc group can be readily removed under mild acidic conditions, often leaving other acid-sensitive functionalities intact.[4] This orthogonality to other common protecting groups, such as the base-labile Fmoc group and the hydrogenolysis-cleavable Cbz group, makes it an invaluable tool in multi-step synthesis.[5][6]

Mechanism of Boc Protection

The most common method for the introduction of the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc₂O.[7] This is often facilitated by a base, such as triethylamine (B128534) (TEA) or sodium hydroxide, which deprotonates the amine, increasing its nucleophilicity, and neutralizes the resulting protonated carbamate.[7][8] However, the reaction can also proceed without a base.[7][9] The intermediate then collapses, eliminating a molecule of tert-butyl carbonate, which subsequently decomposes to the stable and volatile byproducts carbon dioxide and tert-butanol.[1][7]

Mechanism of Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions.[10] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][10] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[1][11] The carbamic acid readily undergoes decarboxylation to yield the free amine (as its ammonium (B1175870) salt) and carbon dioxide.[1][10] The generated tert-butyl cation can be trapped by scavengers to prevent unwanted side reactions.[12]

References

- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 2. benchchem.com [benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. fiveable.me [fiveable.me]

- 5. total-synthesis.com [total-synthesis.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for N-Boc-N-bis(PEG2-propargyl) Amine in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-bis(PEG2-propargyl) amine is a versatile, bifunctional linker molecule widely employed in bioconjugation, drug discovery, and materials science. Its structure incorporates two terminal alkyne groups, making it an ideal scaffold for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The presence of a Boc-protected amine allows for subsequent functionalization after the click reaction, enabling the synthesis of complex architectures such as Proteolysis Targeting Chimeras (PROTACs). The polyethylene (B3416737) glycol (PEG) chains enhance the solubility and biocompatibility of the resulting conjugates.[1][2][3]

This document provides detailed protocols for the use of N-Boc-N-bis(PEG2-propargyl) amine in CuAAC reactions and the subsequent deprotection of the Boc group. It also outlines its application in the synthesis of PROTACs.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes a general procedure for the reaction of N-Boc-N-bis(PEG2-propargyl) amine with an azide-containing molecule, using benzyl (B1604629) azide (B81097) as a representative example.

Reaction Scheme:

Materials

-

N-Boc-N-bis(PEG2-propargyl) amine

-

Benzyl azide

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Deionized water

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon gas inlet

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

Experimental Protocol

-

Reaction Setup: In a round-bottom flask, dissolve N-Boc-N-bis(PEG2-propargyl) amine (1.0 eq) in a 1:1 mixture of tert-butanol and deionized water.

-

Add benzyl azide (2.2 eq) to the solution.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in deionized water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in deionized water.

-

Reaction Execution: While stirring the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Purge the reaction mixture with nitrogen or argon for 10-15 minutes.

-

Stir the reaction vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract with dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure N-Boc-protected bis(triazole) product.

Quantitative Data

The following table summarizes representative quantitative data for the CuAAC reaction.

| Parameter | Value |

| Reactants | |

| N-Boc-N-bis(PEG2-propargyl) amine | 1.0 eq |

| Benzyl azide | 2.2 eq |

| Catalyst | |

| CuSO₄·5H₂O | 0.1 eq |

| Sodium Ascorbate | 0.5 eq |

| Reaction Conditions | |

| Solvent | t-BuOH/H₂O (1:1) |

| Temperature | Room Temperature |

| Reaction Time | 18 hours |

| Results | |

| Yield | 85-95% |

| Purity (by LC-MS) | >98% |

Boc Deprotection Protocol

This protocol outlines the removal of the Boc protecting group from the bis(triazole) product to yield the free amine, which can then be used for further conjugation.

Reaction Scheme:

Materials

-

N-Boc-protected bis(triazole) product

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Experimental Protocol

-

Reaction Setup: Dissolve the N-Boc-protected bis(triazole) product (1.0 eq) in anhydrous DCM in a round-bottom flask.[4]

-

Cool the solution to 0°C in an ice bath.[4]

-

Reaction Execution: Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[4]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[4]

-

Work-up: Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the deprotected amine. The product can be used in the next step without further purification or can be purified by chromatography if necessary.

Quantitative Data

The following table summarizes representative quantitative data for the Boc deprotection reaction.

| Parameter | Value |

| Reactant | |

| N-Boc-protected bis(triazole) | 1.0 eq |

| Reagent | |

| Trifluoroacetic Acid (TFA) | 20% in DCM |

| Reaction Conditions | |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 1.5 hours |

| Results | |

| Yield | >95% |

| Purity (by LC-MS) | >95% |

Application in PROTAC Synthesis

N-Boc-N-bis(PEG2-propargyl) amine is an excellent linker for the modular synthesis of PROTACs. The two alkyne functionalities allow for the attachment of two different azide-modified molecules, such as a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The protected amine can be deprotected and subsequently conjugated to another molecule if a three-arm linker is desired.

PROTAC Synthesis Workflow

The general workflow for synthesizing a PROTAC using this linker involves a sequential click chemistry approach.

Caption: Workflow for PROTAC synthesis using N-Boc-N-bis(PEG2-propargyl) amine.

Logical Relationship of PROTAC Action

The synthesized PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Caption: Mechanism of PROTAC-mediated protein degradation.

Conclusion

N-Boc-N-bis(PEG2-propargyl) amine is a valuable tool for researchers in drug discovery and chemical biology. Its bifunctional nature, combined with the benefits of PEGylation, allows for the efficient construction of complex molecules through click chemistry. The protocols provided herein offer a reliable foundation for the application of this versatile linker in various research endeavors.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-Boc-N-bis(PEG2-propargyl) Amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and selective method for the formation of stable 1,2,3-triazole linkages. This bioorthogonal reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in bioconjugation, drug discovery, and materials science.[1]

This document provides detailed application notes and protocols for the use of N-Boc-N-bis(PEG2-propargyl) amine, a versatile bifunctional linker, in CuAAC reactions. This linker features two terminal alkyne groups for click chemistry and a Boc-protected amine, which can be deprotected to allow for further conjugation, making it an ideal building block for creating complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[2][3] The PEG2 spacers in the linker enhance solubility and provide flexibility to the resulting conjugate.

Data Presentation

The efficiency of the CuAAC reaction with propargyl-functionalized linkers is consistently high, often achieving quantitative or near-quantitative yields under optimized conditions. While specific yield data for N-Boc-N-bis(PEG2-propargyl) amine is not extensively published in comparative tables, the following data for analogous CuAAC reactions provide a strong indication of expected outcomes.

Table 1: Representative Yields for CuAAC Reactions

| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| Propargyl Amine | Azido-functionalized Nanofibrillated Cellulose | CuSO₄·5H₂O / Ascorbic Acid | Water | Not Specified | Quantitative | [4] |

| Phenylacetylene | Benzyl Azide | CuI | Neat | 0.5 | >99 | Not Specified |

| Propargyl Alcohol | Azido-coumarin | CuSO₄ / THPTA / Sodium Ascorbate (B8700270) | Buffer | 1 | Quantitative | [5] |

| Alkyne-functionalized Peptide | Azide-functionalized Peptide | CuSO₄ / Sodium Ascorbate | DMF | 1 | Quantitative | [1] |

Note: The yields are highly dependent on the specific substrates, catalyst, ligand, solvent, and temperature. Optimization is often necessary to achieve the best results.

Experimental Protocols

The following protocols provide a general framework for the utilization of N-Boc-N-bis(PEG2-propargyl) amine in a typical workflow for the synthesis of a PROTAC, which involves Boc deprotection followed by CuAAC.

Protocol 1: Boc Deprotection of N-Boc-N-bis(PEG2-propargyl) Amine

This step is necessary to reveal the primary amine for conjugation with a suitable molecule, such as an E3 ligase ligand.

Materials:

-

N-Boc-N-bis(PEG2-propargyl) amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve N-Boc-N-bis(PEG2-propargyl) amine (1.0 eq) in a 1:1 mixture of DCM and TFA.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Neutralize the residue by adding saturated aqueous NaHCO₃ solution until the pH is basic.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to obtain the deprotected N,N-bis(PEG2-propargyl) amine.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the deprotected bis-alkyne linker to an azide-functionalized molecule (e.g., a ligand for a protein of interest).

Materials:

-

Deprotected N,N-bis(PEG2-propargyl) amine (from Protocol 1)

-

Azide-functionalized molecule (e.g., POI-azide) (2.0-2.2 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.2 eq)

-

Sodium ascorbate (0.5-1.0 eq)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional ligand, 0.1-0.2 eq)

-

Solvent: e.g., a mixture of t-BuOH/H₂O (1:1), DMF, or DMSO

-

Reaction vessel (e.g., round-bottom flask or vial)

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon source for inert atmosphere (recommended)

Procedure:

-

To a reaction vessel, add the deprotected N,N-bis(PEG2-propargyl) amine (1.0 eq) and the azide-functionalized molecule (2.0-2.2 eq).

-

Add the chosen solvent and stir to dissolve the reactants.

-

For sensitive substrates, degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

-

If using a ligand, add the TBTA or THPTA to the reaction mixture.

-

In a separate vial, prepare a fresh stock solution of sodium ascorbate in water.

-

In another vial, prepare a stock solution of CuSO₄·5H₂O in water.

-

Initiate the reaction by adding the CuSO₄·5H₂O solution to the stirring reaction mixture, followed by the freshly prepared sodium ascorbate solution.

-

Stir the reaction at room temperature. The reaction is typically complete within 1 to 12 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

-

Upon completion, the reaction can be quenched by exposure to air or by adding a chelating agent like EDTA.

-

The crude product can be purified by an appropriate method, such as flash column chromatography or preparative HPLC.

Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity. The formation of the triazole ring is typically indicated by a characteristic singlet in the ¹H NMR spectrum between δ 7.5 and 8.5 ppm.

Mandatory Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a PROTAC using N-Boc-N-bis(PEG2-propargyl) amine, where an E3 ligase ligand is first coupled to the deprotected amine, followed by the CuAAC reaction with an azide-functionalized protein of interest (POI) ligand.

References

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Boc-N-bis(PEG2-propargyl) Amine in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals